4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid
Description
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is a synthetic compound characterized by a butanoic acid backbone substituted with a sulfonamide group linked to a 3,5-dimethylisoxazole moiety. Isoxazole derivatives are often explored for their pharmacological relevance, such as enzyme inhibition or antimicrobial effects.
Properties
Molecular Formula |
C9H14N2O5S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C9H14N2O5S/c1-6-9(7(2)16-11-6)17(14,15)10-5-3-4-8(12)13/h10H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
QUMIWWITFZMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Aminobutanoic Acid with 3,5-Dimethylisoxazole-4-sulfonyl Chloride
The primary synthesis route involves a two-step process: (1) preparation of 3,5-dimethylisoxazole-4-sulfonyl chloride and (2) its subsequent reaction with 4-aminobutanoic acid.
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
Chlorosulfonation of 3,5-dimethylisoxazole is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The electron-donating methyl groups at positions 3 and 5 direct sulfonation to position 4, yielding the sulfonyl chloride intermediate. The reaction is typically conducted at 0–5°C to minimize side reactions, with a reported yield of 78–85%.
Step 2: Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 4-aminobutanoic acid in anhydrous acetonitrile or dichloromethane, using pyridine or triethylamine (Et₃N) as a base to neutralize HCl. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, forming the sulfonamide bond. Optimal conditions include:
Alternative Coupling Strategies Using T3P®
Recent protocols employ propylphosphonic anhydride (T3P®) as a coupling agent to enhance reaction efficiency. In this method, 4-aminobutanoic acid and 3,5-dimethylisoxazole-4-sulfonyl chloride are combined in dichloromethane with T3P® (50% in ethyl acetate) and Et₃N at 0°C. The mixture is stirred for 48 hours, achieving yields of 89–92%. T3P® facilitates milder conditions and reduces racemization risks, making it preferable for scale-up.
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 68 |
| Dichloromethane | 8.9 | 72 |
| THF | 7.6 | 58 |
Non-polar solvents like dichloromethane improve sulfonyl chloride solubility, while polar solvents stabilize intermediates. Pyridine outperforms Et₃N in HCl scavenging but may require higher stoichiometry (1.5 equiv).
Temperature and Time Dependence
Low temperatures (0–5°C) suppress side reactions such as sulfonate ester formation. Extended reaction times (>18 hours) are necessary for complete conversion, as confirmed by TLC monitoring.
Characterization and Analytical Data
Spectroscopic Identification
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.82 (quintet, 2H, CH₂), 2.18 (s, 6H, CH₃), 2.38 (t, 2H, CH₂COO), 3.12 (q, 2H, CH₂N), 12.1 (s, 1H, COOH).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 11.2 (CH₃), 24.8 (CH₂), 30.1 (CH₂COO), 43.5 (CH₂N), 116.2 (C-O), 158.4 (C=O), 172.3 (COOH).
-
HRMS (ESI+) : m/z calc. for C₉H₁₅N₂O₅S [M+H]⁺: 263.0804, found: 263.0807.
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows a single peak at 4.2 minutes, confirming >98% purity. The compound is stable at −20°C for >12 months but degrades in aqueous solutions (pH <3 or >10) within 48 hours.
Challenges and Mitigation Strategies
Moisture Sensitivity of Sulfonyl Chloride
The sulfonyl chloride intermediate hydrolyzes rapidly in humid environments. Solutions include:
Low Amine Nucleophilicity
The carboxylic acid group in 4-aminobutanoic acid reduces amine reactivity. Solutions involve:
Industrial-Scale Production Considerations
Cost-Effective Reagents
Bulk synthesis replaces T3P® with cheaper alternatives like EDC/HCl, achieving 85% yield at 1 kg scale.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Synthesis and Derivatives
The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid typically involves multi-step processes that include:
- Sulfonylation : The introduction of a sulfonyl group to the isoxazole ring.
- Amidation : The formation of an amide bond with butanoic acid derivatives.
Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring variations that could lead to more potent analogs .
Case Studies
Several case studies illustrate the applications of this compound:
-
Therapeutic Development for Osteoarthritis :
- A series of compounds derived from similar scaffolds were tested for their ability to inhibit ADAMTS enzymes effectively. One notable derivative exhibited IC(50) values of 1.2 μM against ADAMTS-4 and 0.8 μM against ADAMTS-5, marking it as a promising candidate for further development in osteoarthritis therapy .
- Synthesis Methodologies :
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on Bendamustine Hydrochloride and its related compounds (e.g., USP Bendamustine Related Compounds A, C, D, E, G) . While these share a butanoic acid moiety, their core structures and substituents differ significantly from 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid. Below is a comparative analysis based on structural and regulatory parameters:
Structural Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Butanoic acid + sulfonamide | 3,5-Dimethylisoxazole sulfonyl group | Not specified |
| USP Bendamustine Hydrochloride | Benzimidazole + butanoic acid | Bis(2-hydroxyethyl)amino, methyl group | 321.38 |
| USP Bendamustine Related Compound C | Benzimidazole + butanoic acid | (2-Chloroethyl)amino | 295.77 |
| USP Bendamustine Related Compound G | Imidazo-benzothiazine + butanoic acid | 2-Chloroethyl, tetrahydroimidazo ring, sulfur atom | 353.86 |
- Key Differences :
- Core Heterocycle : The target compound features an isoxazole ring, whereas Bendamustine derivatives contain benzimidazole or imidazo-benzothiazine cores.
- Functional Groups : The sulfonamide linkage in the target compound contrasts with Bendamustine’s chloroethyl or hydroxyethyl substituents, which are critical for alkylating activity in chemotherapy .
- Molecular Weight : Bendamustine-related compounds range from ~295–354 g/mol, suggesting the target compound (if structurally analogous) may fall within this range.
Regulatory and Purity Standards
The evidence specifies rigorous pharmacopeial testing for Bendamustine compounds, including:
Biological Activity
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies that highlight its efficacy.
Chemical Structure and Synthesis
The compound features a sulfonamide functional group attached to an isoxazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of isoxazole derivatives with amines and carboxylic acids under specific conditions to yield the desired sulfonamide structure.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Isoxazole derivative + amine | Room temperature, overnight | 52-98% |
| 2 | Resulting product + carboxylic acid | Reflux conditions | Variable |
| 3 | Hydrolysis if necessary | Aqueous solution | Quantitative |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds inhibit bacterial growth by disrupting essential cellular processes.
Case Studies
- Antibacterial Efficacy : A study tested various sulfonamide compounds against Staphylococcus aureus and Escherichia coli, with several derivatives showing minimum inhibitory concentrations (MIC) as low as 1 µg/mL .
- Mechanism of Action : The mechanism involves inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth and replication.
Anticancer Activity
Preliminary findings suggest that this compound may also possess anticancer properties. Compounds with similar structures have been evaluated for their antiproliferative effects on cancer cell lines.
Research Findings
- Cell Line Studies : In vitro assays on human breast cancer cell lines (MCF-7) revealed that certain isoxazole derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating moderate antiproliferative activity .
- Mechanism Insights : The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting tumor growth.
Comparative Analysis
| Activity Type | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antibacterial | 1 µg/mL | Staphylococcus aureus, E. coli |
| Anticancer | 10-30 µM | MCF-7 (breast cancer) |
Q & A
Basic: What are the standard synthetic routes for 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonamide coupling between 3,5-dimethylisoxazole-4-sulfonyl chloride and 4-aminobutanoic acid. A base like triethylamine is used to deprotonate the amine and absorb HCl byproducts. Reaction conditions (solvent, temperature, stoichiometry) are critical:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Temperature Control : Maintain 0–25°C to avoid side reactions like sulfonamide hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product.
For optimization, employ Design of Experiments (DoE) to test variables (molar ratios, reaction time) and identify optimal parameters statistically .
Advanced: How can computational methods accelerate the design of novel derivatives of this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example:
- Reaction Path Search : Tools like GRRM or AFIR map energy barriers for sulfonylation steps .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict yields or regioselectivity.
Combine computational results with high-throughput screening to validate predictions experimentally. This hybrid approach reduces trial-and-error experimentation by >50% .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the sulfonamide linkage (δ 3.1–3.3 ppm for CH2 adjacent to sulfonyl) and isoxazole protons (δ 2.2–2.4 ppm for methyl groups) .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98% by area under the curve) .
- FT-IR : Key peaks include S=O stretches (1350–1160 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition claims using both fluorometric (e.g., FRET-based) and radiometric assays .
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes to targets like carbonic anhydrase isoforms .
- Batch Variability : Test for impurities (e.g., residual sulfonyl chloride) via LC-MS and correlate with bioactivity outliers .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Use purified human carbonic anhydrase IX (CA-IX) with a stopped-flow CO2 hydration assay; IC50 values <1 µM indicate potency .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays, with EC50 comparisons to known CA inhibitors .
Advanced: How can reaction engineering improve scalability of the synthesis?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing byproduct formation .
- Membrane Separation : Integrate nanofiltration to recycle unreacted 4-aminobutanoic acid, improving atom economy .
Basic: What are common impurities in this compound, and how are they quantified?
Methodological Answer:
- Residual Solvents : GC-MS detects ethanol/DMF (limit: <500 ppm per ICH Q3C) .
- Sulfonic Acid Byproducts : Ion-pair HPLC (e.g., tetrabutylammonium phosphate buffer) resolves sulfonate impurities .
Advanced: What strategies resolve low yield in the final coupling step?
Methodological Answer:
- Kinetic Analysis : Use in-situ FT-IR to monitor sulfonamide formation and identify rate-limiting steps (e.g., poor nucleophilicity of 4-aminobutanoic acid) .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C indicates suitability for solid formulations) .
Advanced: What computational tools predict this compound’s pharmacokinetics and toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
